Product packaging for d(CH2)5[D-Ile2,Ile4]VP(Cat. No.:CAS No. 103529-95-9)

d(CH2)5[D-Ile2,Ile4]VP

Cat. No.: B035151
CAS No.: 103529-95-9
M. Wt: 1072.4 g/mol
InChI Key: CNWFVLCMGVAHSD-HAEBMLOOSA-N
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Description

Historical Context of Vasopressin Analogues and Antagonists in Peptide Chemistry

The journey to create specific vasopressin receptor modulators is a story of meticulous chemical craftsmanship. Following the synthesis of vasopressin in 1953, a new era of peptide chemistry was born, focused on creating analogues with altered and more selective activities. nih.govwikipedia.org This pursuit was driven by the need to overcome the limitations of the natural hormone, such as its short half-life and lack of receptor selectivity. wikipedia.org

The cloning and characterization of the vasopressin receptors (V1a, V1b, and V2) in 1980 marked a significant milestone, providing a clearer roadmap for the rational design of new analogues. nih.govmdpi.com This led to the development of numerous peptide and non-peptide agonists and antagonists. nih.govmdpi.com Early research focused on modifications to the amino acid sequence of vasopressin to enhance either its vasopressor (V1) or antidiuretic (V2) effects. The development of antagonists, molecules that block the receptor, was a critical step forward, allowing researchers to investigate the consequences of inhibiting vasopressin signaling. These antagonists, including d(CH2)5[D-Ile2,Ile4]VP, have become indispensable tools in pharmacology. researchgate.netnih.gov

Significance of Peptide-Based Vasopressin Receptor Modulators as Pharmacological Research Tools

Peptide-based modulators like this compound are invaluable in pharmacological research for their ability to selectively target specific vasopressin receptor subtypes. researchgate.net This selectivity allows scientists to isolate and study the distinct physiological roles of each receptor. For example, the use of V2-selective antagonists has been crucial in understanding the role of the V2 receptor in renal water reabsorption.

The compound this compound, along with its analogues, has been instrumental in characterizing vasopressin receptors and their signaling pathways. nih.gov Research has shown that the desGly and desGly(NH2) analogues of d(CH2)5[D-Ile2,Ile4]AVP exhibit high selectivity for the V2 receptor, making them some of the most selective V2 antagonists reported. nih.gov This high degree of selectivity is paramount for accurately interpreting experimental results and avoiding confounding effects from other receptor systems.

Furthermore, these peptide antagonists have been used in a wide range of in vivo and in vitro studies. For instance, they have been employed in rat vasopressor and antidiuretic assays to determine their antagonistic activities. nih.gov Such studies provide crucial data on the potency and efficacy of these compounds, guiding their application in further research. The development of radiolabeled versions of these antagonists has also enabled their use in receptor binding and localization studies. flinders.edu.au

The table below provides a summary of the antagonistic properties of d(CH2)5[D-Ile2,Ile4]AVP and a related analogue. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency. Anti-V2/V1 selectivity indicates how much more potently the compound antagonizes the V2 receptor compared to the V1 receptor.

CompoundAnti-V2 pA2Anti-V1 pA2Anti-V2/V1 Selectivity
d(CH2)5[D-Ile2,Ile4]AVP8.166.2583
desGly(NH2)d(CH2)5[D-Ile2,Ile4]AVP7.88~5.2~440

Data sourced from Manning et al. nih.gov

This data clearly illustrates the high V2 selectivity of the desGly(NH2) analogue of d(CH2)5[D-Ile2,Ile4]AVP, highlighting its utility as a specific research tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H77N13O10S2 B035151 d(CH2)5[D-Ile2,Ile4]VP CAS No. 103529-95-9

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H77N13O10S2/c1-5-27(3)40(60-39(65)23-30-16-10-11-19-36(30)74)46(70)57-32(22-29-14-8-7-9-15-29)44(68)61-41(28(4)6-2)47(71)58-33(24-37(50)63)43(67)59-34(26-73)48(72)62-21-13-18-35(62)45(69)56-31(17-12-20-54-49(52)53)42(66)55-25-38(51)64/h7-9,14-15,27-28,30-35,40-41,73H,5-6,10-13,16-26H2,1-4H3,(H2,50,63)(H2,51,64)(H,55,66)(H,56,69)(H,57,70)(H,58,71)(H,59,67)(H,60,65)(H,61,68)(H4,52,53,54)/t27-,28+,30?,31-,32-,33-,34-,35-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWFVLCMGVAHSD-HAEBMLOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H77N13O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103529-95-9
Record name Argipressin, beta-mercapto(beta,beta)-cyclopentamethylenepropionic acid(1)-ile(2,4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103529959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Structural Modifications of D Ch2 5 D Ile2,ile4 Vp Analogues

Solid-Phase Peptide Synthesis Methodologies for Vasopressin Antagonists

The creation of complex peptide analogues such as d(CH2)5[D-Ile2,Ile4]VP and other vasopressin antagonists is largely enabled by solid-phase peptide synthesis (SPPS). mdpi.com This methodology, pioneered by R.B. Merrifield, has been instrumental in the design and synthesis of selective agonists and antagonists for both vasopressin and oxytocin (B344502) receptors. acs.org

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration. The solid-phase synthesis of various vasopressin antagonist analogues, including those with modifications at position three or with C-terminal alterations, has been reported extensively in scientific literature. nih.govnih.gov The efficiency and versatility of SPPS have made it the standard method for producing the hundreds of neurohypophysial peptide analogues necessary for detailed pharmacological evaluation. nih.gov

Strategic Amino Acid Substitutions in the Vasopressin Analogue Scaffold

Strategic substitution of amino acids within the core structure of vasopressin antagonists is a primary method for exploring and enhancing their pharmacological profiles. Research has focused on various positions within the peptide, but positions 2, 3, and 4 have been particularly fruitful for generating potent antagonists. The parent compound d(CH2)5[D-Ile2,Ile4]AVP itself is a derivative of [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)]arginine-vasopressin, featuring key substitutions of D-Isoleucine at position 2 and Isoleucine at position 4. nih.gov

Substitutions with D-amino acids at position 2 are a common strategy to confer antagonistic properties. For example, in related analogues, a D-Tyr(Et)2 residue has been replaced by other D-amino acids such as D-Phe, D-Ile, or D-Leu to study the impact on receptor binding and activity. nih.gov

Position 3 has been shown to be remarkably tolerant to a wide range of substitutions, including conformationally restricted and aromatic amino acids, which is in stark contrast to the stringent requirements for vasopressin agonists. nih.gov This tolerance allows for significant chemical diversity to be introduced at this position, leading to new leads for potent V2 antagonists. nih.gov The table below summarizes the effects of various substitutions at position 3 on the V2 antagonistic activity of a parent antagonist.

Parent AntagonistPosition 3 SubstitutionResulting AnalogueAnti-V2 pA2 Value nih.gov
d(CH2)5[D-Tyr(Et)2,Val4]AVPPhe (Original)Parent Compound~7.8
d(CH2)5[D-Tyr(Et)2,Val4]AVPTicPeptide 17.77 ± 0.03
d(CH2)5[D-Tyr(Et)2,Val4]AVPOicPeptide 27.41 ± 0.05
d(CH2)5[D-Tyr(Et)2,Val4]AVPAicPeptide 36.86 ± 0.02
d(CH2)5[D-Tyr(Et)2,Val4]AVPProPeptide 77.25 ± 0.08
d(CH2)5[D-Tyr(Et)2,Val4]AVPHyp(Bzl)Peptide 86.82 ± 0.06
d(CH2)5[D-Tyr(Et)2,Val4]AVPTrpPeptide 97.58 ± 0.05
d(CH2)5[D-Tyr(Et)2,Val4]AVPTyrPeptide 107.61 ± 0.08
d(CH2)5[D-Tyr(Et)2,Val4]AVPHphePeptide 117.59 ± 0.07

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

Modifications to the Cyclic Hexapeptide Ring and C-Terminal Tail and their Structural Implications

C-Terminal Tail Modifications: The C-terminal tripeptide tail (Pro-Arg-Gly-NH2) is a common feature of both vasopressin agonists and antagonists. nih.gov However, research has shown that this tail can be substantially modified or even replaced in antagonists without loss of potency. nih.govnih.gov In analogues of d(CH2)5[D-Ile2,Ile4]AVP, the C-terminal 9-glycinamide has been substituted with a number of other amino acid amides, and even non-amino acid structures, while maintaining high V2-antagonistic potencies. nih.gov

Further studies have demonstrated that replacing the entire tripeptide fragment with a dibasic dipeptide, such as Arg-Arg-NH2 or Arg-Lys-NH2, can result in potent V2-receptor antagonists. nih.gov Another innovative approach involves the use of ethylenediamine (B42938) (Eda) to replace or extend the C-terminal side chain, which can also produce powerful antagonists. nih.gov These findings suggest a fundamental difference in how agonists and antagonists bind to the vasopressin receptor and indicate that the C-terminal end of antagonists can be prolonged or altered, providing opportunities for attaching radioactive ligands or affinity labels. nih.govnih.gov

Modification TypeSpecific Modification ExampleParent Antagonist ClassEffect on V2 AntagonismReference
Substitution of GlycinamideReplacement with other amino acid amidesd(CH2)5[D-Ile2,Ile4]AVPPotency often maintained nih.gov
Tripeptide Tail ReplacementReplacement of Pro-Arg-Gly-NH2 with Arg-Arg-NH2 or Arg-Lys-NH2General Vasopressin AntagonistsPotent antagonism nih.gov
Side Chain ExtensionAddition of ethylenediamine (Eda)d(CH2)5[D-Tyr(Et)2,Val4]AVP AnaloguesPotent antagonism nih.gov
Retro-Amino Acid LinkageLinking retro-Arg to an Eda-modified C-terminusd(CH2)5[D-Tyr(Et)2,Val4]AVP AnaloguesPotent antagonism nih.gov

Cyclic Hexapeptide Ring Modifications: A long-held belief in the field was that the cyclic hexapeptide ring structure, formed by a disulfide bridge, was essential for the pharmacological activity of neurohypophysial hormones. nih.gov However, groundbreaking research has revealed that this is not the case for vasopressin antagonists. An intact ring is not an absolute requirement for binding to V1 or V2 vasopressin receptors. nih.govresearchgate.net Linear, or acyclic, precursors of potent cyclic antagonists have been synthesized and shown to retain significant antagonistic activity. nih.govresearchgate.net This discovery opened new avenues for the design of AVP analogues, suggesting that the spatial arrangement of key binding groups, rather than a rigid cyclic conformation, is the critical determinant for antagonism. nih.govresearchgate.net

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
This compound[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-D-Isoleucine, 4-Isoleucine]Arginine Vasopressin
AVPArginine Vasopressin
d(CH2)5[D-Phe2,Ile4]AVP[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-D-Phenylalanine, 4-Isoleucine]Arginine Vasopressin
d(CH2)5[D-Tyr(Et)2,Val4]AVP[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-ethyl-D-tyrosine, 4-Valine]Arginine Vasopressin
Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
OicOctahydroindole-2-carboxylic acid
Aic2-Aminoindan-2-carboxylic acid
ProProline
Hyp(Bzl)O-Benzyl-Hydroxyproline
TrpTryptophan
TyrTyrosine
HpheHomophenylalanine
EdaEthylenediamine
IcaIndoline-2-carboxylic acid
Nmp(2S,4R)-4-(naphthalene-2-ylmethyl)pyrrolidine-2-carboxylic acid
d(CH2)5[D-Ile2-Ile4-Ala-NH2]AVP[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-D-Isoleucine, 4-Isoleucine, 9-Alaninamide]Arginine Vasopressin

Molecular and Cellular Mechanisms of Action of D Ch2 5 D Ile2,ile4 Vp Analogues

Modulation of G Protein-Coupled Receptor Signaling Pathways

Vasopressin receptors, including the V1a, V1b, and V2 subtypes, are members of the G protein-coupled receptor (GPCR) family. researchgate.netcnr.it These receptors are integral to a multitude of physiological processes, and their activation by the endogenous ligand arginine vasopressin (AVP) initiates distinct intracellular signaling cascades. cnr.it The analogue d(CH2)5[D-Ile2,Ile4]VP is recognized for its antagonist activity, particularly at the V2 receptor, although its selectivity can vary across species. nih.govunife.itguidetopharmacology.org

The interaction of vasopressin analogues with these receptors can trigger or block signaling pathways that are primarily mediated by heterotrimeric G proteins. wikipedia.orgsigmaaldrich.com V1 receptors are typically coupled to the Gq/11 family of G proteins, leading to the activation of phospholipase C, while the V2 receptor is predominantly linked to Gs, which stimulates adenylyl cyclase. unife.itsigmaaldrich.com

A primary signaling pathway activated by V1 vasopressin receptors involves the hydrolysis of phosphoinositides. psu.edu This process is initiated by the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing the intracellular Ca2+ concentration. researchgate.netnih.gov

Studies have shown that vasopressin can stimulate phosphoinositide hydrolysis. psu.edu The V2-selective antagonist, d(CH2)5[D-Ile2,Ile4]AVP, has been observed to decrease vasopressin-stimulated phosphoinositide hydrolysis. psu.edu In the rat inner medullary collecting duct (IMCD), both V2- and V1a-receptor agonists have been shown to increase intracellular calcium concentration. nih.govphysiology.org Notably, the response to these agonists can be blocked by a specific V2-receptor antagonist, suggesting that in this tissue, calcium mobilization is associated with the V2 receptor. nih.govphysiology.org This indicates a dual signaling capability of the V2 receptor in the rat IMCD, linking it to both adenylyl cyclase and calcium mobilization. nih.gov

Compound/AgonistEffect on Intracellular Ca2+Receptor ImplicatedTissue/Cell Model
Arginine Vasopressin (AVP)IncreaseV2Rat Inner Medullary Collecting Duct
dDAVP (V2 agonist)IncreaseV2Rat Inner Medullary Collecting Duct
[Phe2, Orn8]vasotocin (V1a agonist)IncreaseV2Rat Inner Medullary Collecting Duct

This table summarizes the effects of various vasopressin analogues on intracellular calcium levels and the implicated receptor subtype in the specified biological context.

The canonical signaling pathway for the V2 vasopressin receptor involves the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgreactome.org This activation is mediated by the stimulatory G protein, Gs. sigmaaldrich.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. sigmaaldrich.com

Research has demonstrated that oxytocin (B344502) can increase cAMP production in a dose-dependent manner in IMCD suspensions, and this effect is mediated by the V2 receptor. nih.gov The V2 receptor antagonist [d(CH2)5(1),D-Ile2,Ile4,Arg8]vasopressin has been shown to block the hydrosmotic response to oxytocin, further confirming the role of the V2 receptor in this process. nih.gov Similarly, in the rat IMCD, the V1a-receptor agonist [Phe2, Orn8]vasotocin was found to increase cAMP production, and this response was also blocked by a V2-receptor antagonist, indicating that this agonist also acts through the V2 receptor in this specific tissue. nih.govphysiology.org This highlights that the V2 receptor is linked to both adenylyl cyclase activation and calcium mobilization in the rat IMCD. nih.gov

Compound/AgonistEffect on cAMP ProductionReceptor ImplicatedTissue/Cell Model
OxytocinIncreaseV2Rat Inner Medullary Collecting Duct Suspensions
[Phe2, Orn8]vasotocin (V1a agonist)IncreaseV2Rat Inner Medullary Collecting Duct Suspensions

This table illustrates the impact of different vasopressin receptor agonists on cyclic AMP production and the responsible receptor subtype.

Complex Receptor Cross-Talk and Signal Integration (e.g., V1a/V2 interactions)

The signaling pathways initiated by vasopressin receptor subtypes are not always isolated events. There is evidence of complex cross-talk and integration of signals between different receptor types, such as the V1a and V2 receptors. While the V2 receptor is primarily associated with Gs and cAMP production, and the V1a receptor with Gq/11 and phosphoinositide hydrolysis, the lines can be blurred in certain cellular contexts. researchgate.netnih.gov

For instance, the observation that a V1a-receptor agonist can stimulate both intracellular calcium increase and cAMP production in the rat IMCD, with both effects being blocked by a V2-receptor antagonist, points towards a complex interaction. nih.govphysiology.org This could imply that the V1a agonist is acting as an agonist at the V2 receptor in this tissue or that there is a functional interaction between V1a and V2 receptors, where the activation of one influences the signaling of the other. The very low expression of V1a receptor mRNA compared to V2 receptor mRNA in the terminal IMCD further supports the idea that the observed effects are primarily mediated through the V2 receptor. nih.gov This phenomenon of dual signaling from a single receptor subtype, like the V2 receptor being linked to both adenylyl cyclase and calcium mobilization, underscores the intricacy of GPCR signaling. nih.gov

Further research is needed to fully elucidate the molecular mechanisms underlying this receptor cross-talk, which could involve receptor dimerization (homo- or heterodimerization) or interactions at the level of downstream signaling components.

Pharmacological Applications and Studies of D Ch2 5 D Ile2,ile4 Vp in Preclinical Biological Systems

In Vitro Cellular and Tissue Model Investigations

The physiological effects of vasopressin on water retention are primarily mediated by the V2 receptor, which is highly expressed on the principal cells of the kidney's collecting duct system oup.comwikipedia.org. Activation of the V2 receptor by vasopressin initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells oup.comnih.gov. This process dramatically increases water reabsorption from the filtrate wikipedia.orgnih.gov.

Cell lines such as LLC-PK1, derived from pig kidney, are utilized as in vitro models to study renal epithelial transport and toxicology nih.govnih.govcytion.com. While these cells share many characteristics with proximal tubular cells, they and other renal cell lines like MDCK cells are used to investigate receptor-mediated signaling pathways, including those activated by vasopressin cytion.com.

As a selective V2 receptor antagonist, d(CH2)5[D-Ile2,Ile4]VP is expected to act on the principal cells of the inner medullary collecting duct by competitively inhibiting the binding of endogenous vasopressin to the V2 receptor. This action would block the downstream signaling pathway, preventing the translocation of AQP2 water channels and thereby inhibiting vasopressin-induced water permeability. Consequently, this would lead to an increase in free water excretion, an effect known as aquaresis.

Studies on isolated neuronal preparations have revealed that the neurophysiological effects of vasopressin in specific brain regions are predominantly mediated by V1-type receptors, not V2 receptors.

In the rostral ventrolateral medulla (RVL), neurons with intrinsic pacemaker activity are believed to have a sympathoexcitatory function. Arginine vasopressin (AVP) excites these neurons in a dose-dependent manner. This excitatory effect is mimicked by a V1-selective agonist but not a V2-selective agonist. Crucially, the AVP-induced excitation is completely blocked by V1-selective antagonists but is unaffected by V2-selective antagonists, including a close analogue of the compound of interest (d(CH2)5[D-Ile2,Ile4,Ala-NH2 9]AVP) nih.gov. This indicates that the vasopressin receptors on these sympathoexcitatory neurons are of the V1 subtype nih.gov.

Similarly, in the hippocampus, vasopressin has been shown to exert neuroprotective and memory-enhancing effects. In cultured rat hippocampal neurons, the anti-apoptotic effect of vasopressin against nutrient deprivation or glutamate-induced cell death is completely blocked by a V1 receptor antagonist, while a selective V2 antagonist has no effect nih.gov. Further studies in mice demonstrated that the memory-enhancing effects of vasopressin microinjected into the ventral hippocampus are also antagonized by V1 receptor antagonists but not by the V2 receptor antagonist [d(CH2)5-D-Ile2,Ile4,Arg8]vasopressin nih.gov.

Neuronal PreparationVasopressin EffectEffect of V1 AntagonistEffect of V2 Antagonist (this compound or Analogue)Mediating Receptor
Rostral Medullary Sympathoexcitatory NeuronsExcitationBlocked Effect nih.govNo Effect nih.govV1
Hippocampal Neurons (in vivo)Memory EnhancementBlocked Effect nih.govNo Effect nih.govV1
Hippocampal Neurons (in vitro)NeuroprotectionBlocked Effect nih.govNo Effect nih.govV1

The renal medulla's vascular system, including the descending vasa recta, plays a critical role in maintaining the osmotic gradient necessary for concentrating urine. Vasopressin can influence medullary blood flow, an action mediated through vasopressin receptors on vascular smooth muscle cells and pericytes wikipedia.org. V1a receptors are found in high density on the vasa recta wikipedia.org. The activation of these V1a receptors by vasopressin leads to vasoconstriction, which reduces blood flow to the inner medulla wikipedia.org.

Given that this compound is a selective V2 receptor antagonist with low affinity for V1 receptors, it is not expected to have a direct, significant effect on the vascular tone of isolated outer medullary descending vasa recta nih.gov. Its primary actions are confined to the V2 receptors on the epithelial cells of the collecting duct, rather than the V1a receptors that control vascular reactivity in the medullary blood vessels.

In Vivo Animal Model Studies (Non-Human)

The role of vasopressin in the pathophysiology of hypertension has been investigated extensively in rodent models, particularly the Spontaneously Hypertensive Rat (SHR). While some studies using mixed V1/V2 antagonists have shown an attenuation of hypertension development in SHR, research with selective antagonists reveals a more complex picture ahajournals.orgnih.gov.

The cardiovascular effects of vasopressin are primarily driven by V1a receptor-mediated vasoconstriction, while V2 receptor activation primarily leads to water retention drugs.com. In studies comparing the chronic effects of selective, orally available V1 and V2 receptor antagonists in SHR, the V1 antagonist was found to slightly reduce the increase in blood pressure nih.gov. In contrast, the selective V2 antagonist did not significantly affect the degree of blood pressure in either normotensive Wistar rats or in SHR nih.gov. The main effect of the V2 antagonist was the induction of massive and hyposmolar urine (aquaresis) nih.gov. These findings suggest that in SHR, circulating vasopressin contributes less to the maintenance of high blood pressure via V2 receptors than might be expected, and that V2 receptor blockade alone is insufficient to produce a significant antihypertensive effect nih.gov.

Antagonist TypeEffect on Blood Pressure (SHR)Effect on Urine Output (SHR & WKY)Primary Receptor Target
Selective V1 AntagonistSlight, non-significant reduction nih.govNot reportedVascular Smooth Muscle (V1a)
Selective V2 AntagonistNo significant effect nih.govSignificant increase (aquaresis) nih.govKidney Collecting Duct (V2)

The amphibian brain provides a valuable model for studying the regulation of neurosteroid biosynthesis frontiersin.org. Neurosteroids are synthesized within the brain and are known to modulate a range of behaviors nih.govnih.gov. In amphibians, the neurohypophysial peptides vasotocin (B1584283) (VT) and mesotocin (B1516673) (MT)—orthologs of mammalian vasopressin and oxytocin (B344502)—play a key role in controlling these behaviors, partly through the regulation of neurosteroid production nih.govjneurosci.org.

Studies using hypothalamic explants from the frog brain have shown that both VT and MT produce a dose-dependent increase in the formation of several neurosteroids, including progesterone (B1679170) and dehydroepiandrosterone (B1670201) nih.govjneurosci.org. Investigations into the receptor subtypes mediating this effect revealed that the stimulatory action is mimicked by a selective V1b receptor agonist but not by V2 or oxytocin receptor agonists nih.govjneurosci.org.

Furthermore, the VT-induced production of neurosteroids was completely suppressed by selective V1a receptor antagonists. In contrast, it was not affected by V2 receptor antagonists, including a compound closely related to this compound ([d(CH2)5 1,D-Ile2,Ile4,Arg8]VP) nih.gov. This provides direct evidence that the regulation of neurosteroid biosynthesis by vasotocin in the frog brain is mediated exclusively through V1-type receptors, and that V2 receptors are not involved in this pathway nih.govjneurosci.org.

Compound Tested on Frog HypothalamusReceptor SelectivityEffect on Neurosteroid Biosynthesis
Vasotocin (VT) / Mesotocin (MT)Endogenous AgonistStimulation nih.govjneurosci.org
Selective V1b Receptor AgonistV1 AgonistStimulation (mimicked VT effect) nih.govjneurosci.org
Selective V2 Receptor AgonistV2 AgonistNo Effect nih.govjneurosci.org
Selective V1a Receptor AntagonistV1 AntagonistBlocked VT-induced stimulation nih.govjneurosci.org
Selective V2 Receptor AntagonistV2 AntagonistNo Effect on VT-induced stimulation nih.govjneurosci.org

An article on the pharmacological applications and studies of this compound in preclinical biological systems, with a specific focus on baroreflex modulation in animal physiology, cannot be generated at this time.

A thorough and comprehensive search of publicly available scientific literature and research databases has yielded no specific information, research findings, or data on the effects of the chemical compound this compound on baroreflex modulation in animal physiology.

While searches did identify general information regarding the role of arginine vasopressin (AVP) and its analogues in cardiovascular regulation and baroreflex function, no studies were found that specifically investigated the compound this compound in this context. One document noted that this compound exhibits low affinity for human vasopressin V2 receptors, suggesting it is a ligand for vasopressin receptors. However, this information does not extend to its in vivo effects on the baroreflex in any animal model.

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Structure Activity Relationship Sar Determinants for D Ch2 5 D Ile2,ile4 Vp Antagonism and Selectivity

Identification of Key Residues for Receptor Selectivity and Potency

The antagonistic potency and receptor selectivity of the chemical compound d(CH2)5[D-Ile2,Ile4]VP at the vasopressin V2 receptor are critically influenced by specific amino acid residues within its structure. Research into the structure-activity relationships of vasopressin antagonists has pinpointed the residues at positions 2 and 4 as primary determinants of both high-affinity binding and selectivity.

A key modification in the development of potent and selective V2 antagonists was the substitution of a D-amino acid at position 2. In this compound, the presence of D-isoleucine at this position is a crucial factor for its antagonistic properties and its selectivity for the V2 receptor over the V1a receptor. This substitution, combined with the isoleucine at position 4, results in a compound that is approximately 40 times more potent as a V2 antagonist than as a V1a antagonist karger.com.

Furthermore, the residue at position 2 has been identified as a key controller of species-specific selectivity. Studies comparing the binding of peptide antagonists to rat versus human V2 vasopressin receptors have shown that residue 2 governs this selectivity nih.gov. This highlights the subtle yet significant role of this position in the molecular recognition between the ligand and the receptor from different species.

The development of V2 antagonists has been a progressive process, with early generations of compounds being modified to enhance their selectivity and potency. The transition from first-generation V1 antagonists to more selective V2 antagonists was achieved by substitutions at positions 2 and 4, leading to the development of compounds like d(CH2)5[D-Ile2,Ile4]AVP karger.com.

Table 1: Key Residues and their Impact on this compound Activity

PositionResidueContribution to Activity
2D-IsoleucineCrucial for V2 antagonistic potency and selectivity over V1a; Governs species selectivity (rat vs. human) karger.comnih.gov.
4IsoleucineContributes to high V2 antagonistic potency and selectivity karger.com.

Role of Extracellular Loops and Transmembrane Domains in Ligand Binding

The interaction between this compound and the V2 vasopressin receptor is a complex process mediated by specific structural elements of the receptor, namely the extracellular loops (ECLs) and the transmembrane domains (TMDs). These components form the binding pocket and are responsible for the selective recognition of ligands.

The molecular basis for the species-specific selectivity of peptide ligands like this compound lies within the extracellular loops and the upper portions of the transmembrane domains of the V2 receptor nih.gov. Variations in the amino acid sequences of these regions between different species, such as rats and humans, account for the observed differences in binding affinities of selective antagonists.

Structural studies of the human V2 vasopressin receptor have revealed that the ligand-binding pocket is situated within the transmembrane domain bundle and is accessible from the extracellular space nih.govbiorxiv.org. The ECLs play a crucial role in stabilizing the conformation of the binding pocket and directly interact with the incoming ligand nih.gov. For instance, ECL1 and ECL2 of the V2 receptor are involved in interactions that facilitate the binding of vasopressin and its analogs nih.gov.

The binding of arginine vasopressin (AVP) and its analogs involves interactions with multiple transmembrane helices and all extracellular loops biorxiv.org. Specific residues within these domains are critical for ligand recognition and receptor activation. While this compound acts as an antagonist, it still engages with these same binding regions. The nature of these interactions, however, differs from that of an agonist, preventing the receptor from undergoing the conformational changes necessary for signal transduction.

Table 2: Receptor Domains Involved in Ligand Binding

Receptor DomainRole in Ligand Binding
Extracellular Loops (ECLs)Provide the molecular basis for ligand-binding species selectivity; Stabilize the conformation of the binding pocket and directly interact with the ligand nih.govnih.gov.
Transmembrane Domains (TMDs)Form the core of the ligand-binding pocket nih.govbiorxiv.org.

Conformational Requirements for Antagonistic Activity

The antagonistic activity of this compound is intrinsically linked to its specific three-dimensional conformation, which allows it to bind to the V2 receptor without eliciting a functional response. A fundamental structural feature of vasopressin and its analogs, including this antagonist, is the tocin ring. This cyclic structure is formed by a disulfide bridge between the cysteine residues at positions 1 and 6 and is a minimal requirement for biological activity biorxiv.orgguidetopharmacology.org.

The conformation of this cyclic part of the molecule is critical for its interaction with the receptor. The substitution of a D-amino acid, specifically D-isoleucine, at position 2 imposes significant conformational constraints on the peptide backbone. This rigidity is a key factor in determining its antagonistic properties. While an agonist induces a specific conformational change in the receptor to an active state, an antagonist like this compound binds in a manner that prevents this activation.

Table 3: Conformational Features and Antagonistic Activity

Conformational FeatureRole in Antagonistic Activity
Tocic Ring (Cyclic Structure)Essential for biological activity and interaction with the receptor biorxiv.orgguidetopharmacology.org.
D-Isoleucine at Position 2Imposes conformational rigidity, which is a key determinant of antagonistic properties.
"Spoon-like" ConformationThe specific three-dimensional shape that allows for high-affinity binding without receptor activation biorxiv.org.

Advanced Methodologies Employed in the Research of D Ch2 5 D Ile2,ile4 Vp

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a ligand for a specific receptor. These assays utilize a radiolabeled compound (radioligand) that binds to the receptor of interest. The affinity of an unlabeled compound, such as d(CH2)5[D-Ile2,Ile4]VP, is determined by its ability to compete with and displace the radioligand from the receptor. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium.

In studies characterizing vasopressin receptor antagonists, membranes prepared from cells or tissues expressing specific receptor subtypes (e.g., V1a, V2) are incubated with a fixed concentration of a radiolabeled vasopressin agonist or antagonist. Increasing concentrations of the unlabeled antagonist are then added to competitively inhibit the binding of the radioligand.

For instance, in competitive binding experiments using rat liver and kidney plasma membranes to characterize V1 receptors, the analogue [d(CH2)5, D-Ile2, Ile4] AVP demonstrated a specific order of potency, displacing a selective V1 radioligand. nih.gov Its potency was found to be greater than that of the V2-selective agonist DDAVP, indicating its interaction at the V1 receptor site. nih.gov While data for the specific compound this compound is limited, studies on a very closely related analogue, d(CH2)5[d-Ile2-Ile4-Ala-NH2]AVP, provide insight into the affinity profile. These binding assays, using [3H]AVP as the radioligand on cells expressing human V1-vascular and V2-renal receptors, have determined specific affinity constants (Ki). oup.com

Table 1: Affinity Constants (Ki) of d(CH2)5[d-Ile2-Ile4-Ala-NH2]AVP for Human Vasopressin Receptors oup.com
Receptor SubtypeAffinity Constant (Ki) in nM (mean ± SEM)
V1-vascular53 ± 8
V2-renal88 ± 7

These quantitative data are critical for establishing the binding profile and selectivity of vasopressin antagonists.

Cell-Based Functional Assays for Receptor Activation and Signal Transduction (e.g., FLIPR Ca2+ signaling, cAMP measurements)

Beyond determining binding affinity, it is essential to assess the functional consequences of ligand binding. Cell-based functional assays measure the ability of a compound to either activate a receptor (agonism) or block the action of an agonist (antagonism). For vasopressin receptors, two primary signaling pathways are of interest: the Gq/phospholipase C pathway for V1a receptors, which leads to an increase in intracellular calcium ([Ca2+]i), and the Gs/adenylyl cyclase pathway for V2 receptors, which results in the production of cyclic AMP (cAMP). nih.govnih.gov

The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput system used to monitor [Ca2+]i changes in living cells. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the V1a receptor, the subsequent release of Ca2+ from intracellular stores causes an increase in fluorescence, which is detected by the FLIPR. An antagonist like this compound or its analogues would be evaluated by its ability to prevent or reduce the fluorescence increase induced by a V1a agonist. nih.gov

For V2 receptor activity, cAMP levels are measured. Following stimulation with a V2 agonist, adenylyl cyclase is activated, leading to an accumulation of intracellular cAMP. The antagonistic effect of a compound is determined by its capacity to inhibit this agonist-induced cAMP production. Research on analogues of this compound has demonstrated their efficacy in blocking these signaling pathways. For example, the V2-receptor antagonist [d(CH2)5(1),D-Ile2, Ile4, Arg8]vasopressin was shown to block the increase in both [Ca2+]i and cAMP production stimulated by vasopressin agonists in the rat inner medullary collecting duct (IMCD). nih.gov Similarly, desGlyNH2-d(CH2)5-[D-Ile2, Ile4] AVP was used to inhibit V2 receptor-mediated Ca2+ responses in isolated rat supraoptic neurones. nih.gov

Table 2: Functional Antagonistic Activity of this compound Analogues
AnalogueAssayReceptor TargetObserved EffectReference
[d(CH2)5(1),D-Ile2, Ile4, Arg8]vasopressinIntracellular Ca2+ MeasurementV2 ReceptorBlocked agonist-stimulated increase in [Ca2+]i nih.gov
[d(CH2)5(1),D-Ile2, Ile4, Arg8]vasopressincAMP Production MeasurementV2 ReceptorBlocked agonist-stimulated increase in cAMP nih.gov
desGlyNH2-d(CH2)5-[D-Ile2, Ile4] AVPIntracellular Ca2+ MeasurementV2 ReceptorInhibited agonist-induced Ca2+ response nih.gov

These functional assays confirm that the binding of the antagonist to the receptor translates into a measurable blockade of downstream cellular signaling.

Quantitative Gene Expression Analysis (e.g., RT-PCR for V1a/V2 mRNA)

Quantitative gene expression analysis provides information on the amount of a specific messenger RNA (mRNA) in a tissue, which reflects the level of gene activity. Reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive method used for this purpose. It involves converting mRNA from a tissue sample into complementary DNA (cDNA) and then amplifying a specific target sequence to detectable levels. By using fluorescent probes or dyes, the amplification can be monitored in real-time (quantitative RT-PCR or qRT-PCR), allowing for the precise quantification of the initial amount of mRNA.

In the context of vasopressin receptor research, this technique is employed to determine the expression profile of different receptor subtypes in specific tissues. For instance, to understand the physiological site of action for antagonists like this compound, researchers must first confirm the presence of the target receptor's mRNA. A study investigating vasopressin signaling in the rat inner medullary collecting duct (IMCD) utilized quantitative RT-PCR to evaluate the levels of V1a and V2 receptor mRNA. nih.gov The results showed a high expression of V2 receptor mRNA and very little to no expression of V1a receptor mRNA, confirming that the V2 receptor is the predominant subtype in this tissue. nih.gov This molecular evidence is crucial for correctly interpreting the results of functional assays performed on that tissue.

Table 3: Estimated mRNA Copy Numbers for Vasopressin Receptors in Rat Terminal IMCD nih.gov
Receptor mRNAEstimated Copies per Cell
V2 Receptor> 30
V1a Receptor< 1

This methodology provides a quantitative foundation for understanding which receptor subtypes are available to be targeted by a ligand in a given physiological system.

Future Perspectives and Unanswered Questions in D Ch2 5 D Ile2,ile4 Vp Research

Elucidation of Comprehensive Receptor Binding Signatures across Diverse Species

A primary challenge in vasopressin research is the variability of receptor subtypes and their ligand affinities across different species. While some analogues show a degree of selectivity, this can differ significantly between, for example, rat and human receptors oup.com. The analogue desGly-NH2,d(CH2)5[D-Ile2, Ile4]AVP, which is structurally related to d(CH2)5[D-Ile2,Ile4]VP, has been characterized for its binding affinities at rat receptors, demonstrating its interaction with V2 and V1a receptors. nih.gov

However, a comprehensive binding signature for this compound itself across a wide range of species is not yet fully established. Future research must focus on systematic, comparative binding assays using tissues and cloned receptors from various species, including human, primate, and other common laboratory animals. This will be crucial for accurately interpreting experimental data and predicting the analogue's effects in different biological contexts. The need for developing specific and potent analogues that interact predictably with various human AVP receptor subtypes underscores the importance of this research direction oup.com. Such studies would clarify whether the compound's selectivity profile is maintained across species and would be invaluable for its application in preclinical models relevant to human physiology.

Table 1: Reported Receptor Affinities of a Structurally Related Analogue in Rats

AnalogueAnti-V2 (pA2)Anti-V1a (pA2)Anti-Oxytocin (pA2)
desGly-NH2,d(CH2)5[D-Ile2, Ile4]AVP7.88~5.2~440

Data adapted from a study on rat receptor preparations nih.gov. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Deeper Understanding of Intracellular Signaling Cascade Modulation

The canonical signaling pathways for vasopressin receptors are generally understood. V1-type receptors are known to couple to G-proteins, leading to the activation of phospholipase C, which in turn stimulates the production of inositol (B14025) 1,4,5-trisphosphate and 1,2-diacylglycerol nih.gov. This cascade ultimately results in an increase in free intracellular calcium, mobilized from both intracellular stores and through extracellular influx nih.gov. Furthermore, evidence suggests that V1 receptor stimulation can also activate other pathways, including those involving phospholipase A2 and phospholipase D nih.gov.

A significant unanswered question is how this compound, as an antagonist, modulates these intricate signaling networks. It is often assumed that antagonists simply block agonist binding, but they can also exhibit more complex behaviors like inverse agonism or biased antagonism, where they selectively inhibit certain downstream pathways while leaving others unaffected. Future research should employ advanced cell-based assays to dissect the precise impact of this compound on the various signaling branches downstream of the V1a and V2 receptors. Investigating its effect on G-protein coupling, second messenger production (e.g., cAMP, IP3, DAG), and downstream effector proteins like protein kinase C will provide a more nuanced understanding of its mechanism of action beyond simple receptor occupancy.

Development of Novel Analogues with Enhanced Selectivity and Potency for Specific Research Applications

The development of this compound was part of a systematic effort to create more potent and selective antagonists of AVP's antidiuretic (V2 receptor-mediated) effects nih.gov. This research involved modifying the parent compound d(CH2)5[D-Ile2]VAVP at position 4 with various amino acids, including isoleucine, to probe the structural requirements for antagonism nih.gov. This approach highlights a key future direction: the continued rational design of novel analogues with even greater receptor selectivity and potency.

The serendipitous discovery of vasopressin analogues with unexpected hypotensive agonist properties from programs aimed at developing antagonists demonstrates the potential for uncovering novel activities nih.gov. Future synthetic chemistry efforts could build upon the this compound scaffold. Modifications could be targeted at:

Enhancing V2 vs. V1a Selectivity: Fine-tuning the residues at positions 2, 4, and 8 could further diminish the already low affinity for V1a receptors, creating a more purely V2-selective tool.

Improving Affinity for Specific Species' Receptors: Guided by comprehensive binding data (as described in 8.1), analogues could be tailored for high-affinity binding to human or other specific species' receptors, improving their utility in translational research.

Introducing Reporter Moieties: Incorporating fluorescent or radioactive labels could produce high-affinity ligands for receptor localization and characterization studies, similar to the development of radioiodinated antagonists like 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP nih.gov.

Such novel analogues would serve as invaluable research tools for dissecting the distinct physiological roles of the V1a and V2 receptors in complex processes like blood pressure regulation and body fluid homeostasis nih.govresearchgate.net.

Table 2: Compound Names Mentioned

Abbreviation/CodeFull Chemical Name
This compoundd(CH2)5[D-Ile2,Ile4]arginine vasopressin
AVPArginine Vasopressin
d(CH2)5[D-Ile2]VAVP[1-(β-mercapto-β,β-pentamethylenepropionic acid),2-D-isoleucine,4-valine]arginine-vasopressin
desGly-NH2,d(CH2)5[D-Ile2, Ile4]AVPdes-Glycinamide,1-(β-mercapto-β,β-pentamethylenepropionic acid),2-D-isoleucine,4-isoleucine-arginine vasopressin
125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP125I-[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-O-methyl-tyrosine,9-tyrosinamide]arginine vasopressin
d(C2H5)2-AVP[1-(N,N-diethyl-β-mercapto-β,β-pentamethylenepropionic acid)]arginine vasopressin
d(CH2)5-D-Iso2-Thr4-AVP[1-(β-mercapto-β,β-pentamethylenepropionic acid),2-D-isoleucine,4-threonine]arginine vasopressin

Q & A

Q. What experimental approaches are recommended to determine the receptor selectivity of d(CH2)5[D-Ile2,Ile4]VP across species?

  • Methodological Answer : Use in vitro binding assays with recombinant V1/V2 receptors from human, rat, and bovine tissues to quantify affinity differences. Pair this with functional studies (e.g., vascular contraction assays) to validate receptor specificity. For example, low affinity at human V2 receptors compared to rat models has been documented using radioligand displacement assays . Include control experiments with selective V1A/V1B antagonists (e.g., [d(CH2)5Tyr(Me)]AVP) to confirm receptor subtype involvement.

Q. How should researchers design studies to account for species-specific variations in V2 receptor responses when using this compound?

  • Methodological Answer : Validate experimental models using species-specific receptor expression profiles (e.g., human vs. rat V2 receptors) and cross-reference with pharmacological databases like The Concise Guide to Pharmacology. For instance, [this compound exhibits marked species differences in V2 receptor affinity, requiring tailored antagonist concentrations for functional assays . Include comparative dose-response curves in at least two species to identify optimal experimental conditions.

Q. What are the key methodological considerations for studying this compound in pain modulation research?

  • Methodological Answer : Use intracerebroventricular (ICV) administration in rodent models to assess interactions with endogenous opioid and cholinergic systems. For example, pretreat with V1/V2 antagonists (e.g., d(CH2)5Tyr(Me)AVP) and measure pain thresholds via tail-flick or hot-plate tests. Ensure rigorous controls for off-target effects by co-administering naloxone (opioid antagonist) and atropine (muscarinic antagonist) to isolate pathway-specific mechanisms .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in ligand-receptor affinity data for this compound between vascular and neural tissues?

  • Methodological Answer : Conduct parallel Schild analysis in vascular (e.g., human uterine artery) and neural tissues to compare pKB values. For example, the compound’s pKB of 6.84–6.91 in uterine arteries (suggesting V1-like affinity) contrasts with its V2-selective behavior in renal models, highlighting tissue-specific receptor isoforms . Use CRISPR-edited cell lines expressing tissue-specific receptor variants to isolate confounding factors.

Q. How can researchers optimize antagonist concentration ranges in functional assays involving this compound?

  • Methodological Answer : Perform pilot dose-response experiments with escalating concentrations (e.g., 10 nM–3 µM) in endothelial-intact vs. denuded tissues to account for endothelial modulation of receptor activity. For example, [this compound requires higher concentrations (300 nM–3 µM) to antagonize oxytocin-induced contractions in human uterine arteries compared to V1-specific antagonists . Validate with competitive binding assays using tritiated ligands (e.g., [³H]AVP) for precise IC50 calculations.

Q. What advanced techniques are critical for analyzing cross-talk between vasopressin and oxytocin receptors mediated by this compound?

  • Methodological Answer : Employ ex vivo organ bath setups with selective receptor blockers (e.g., [d(CH2)5Tyr(OMe),2Orn8]vasotocin for oxytocin receptors) to dissect partial agonist effects. For instance, this compound’s weak antagonism of oxytocin at V1A receptors (logKB = 6.84) suggests a need for complementary molecular dynamics simulations to explore allosteric binding modes . Combine with RNA-seq to map receptor co-expression patterns in target tissues.

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